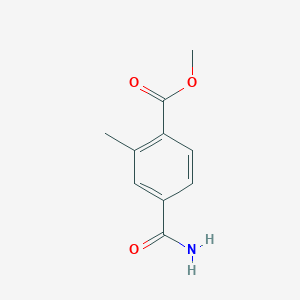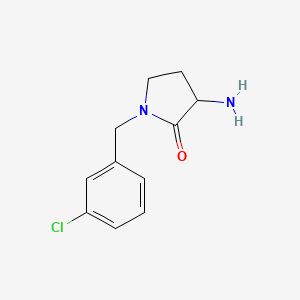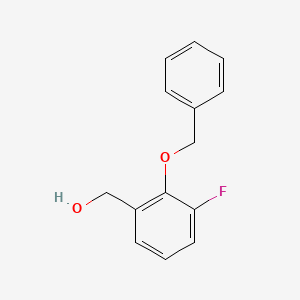
2-Methyl-4-(trifluoromethylthio)nitrobenzene; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(trifluoromethylthio)nitrobenzene is a chemical compound with the molecular formula C7H4F3NO2S . It is a derivative of nitrobenzene, where a methyl group and a trifluoromethylthio group are attached to the benzene ring.
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(trifluoromethylthio)nitrobenzene consists of a benzene ring with a nitro group (-NO2), a methyl group (-CH3), and a trifluoromethylthio group (-SCF3) attached to it . The exact positions of these groups on the benzene ring would depend on the specific synthesis process.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-(trifluoromethylthio)nitrobenzene would depend on its molecular structure. Nitro compounds are known to have high dipole moments and lower volatility compared to similar weight ketones . More specific properties would require experimental data or database information.Applications De Recherche Scientifique
Environmental Remediation and Pollution Control
Studies on nitroaromatic compounds, including nitrobenzene derivatives, have demonstrated their significance in environmental remediation. For example, the electrocatalytic reduction of nitroaromatic compounds (NACs) using activated graphite sheets highlights advancements in treating water pollution by transforming toxic nitro compounds into less harmful substances. This research provides insight into potential applications of similar compounds in environmental cleanup efforts (Karikalan et al., 2017).
Advanced Materials and Chemical Sensors
The synthesis and application of nitrobenzene derivatives in the development of materials with specific chemical sensing capabilities have been explored. For instance, gadolinium(III) ion-selective electrodes using nitrobenzene as a solvent mediator showcase the role of nitroaromatic compounds in creating sensitive and selective chemical sensors. Such studies suggest that derivatives of 2-Methyl-4-(trifluoromethylthio)nitrobenzene might be employed in designing novel sensors with tailored properties for detecting various ions or molecules (Zamani & Behmadi, 2012).
Organic Synthesis and Catalysis
Research into the chemical reactivity and catalytic applications of nitroaromatic compounds sheds light on their utility in organic synthesis. The exploration of carbonylation reactions catalyzed by palladium complexes, with nitrobenzene compounds acting as reactants, underscores the potential of 2-Methyl-4-(trifluoromethylthio)nitrobenzene in facilitating the synthesis of complex organic molecules. Such compounds could act as intermediates or catalysts in synthesizing pharmaceuticals, polymers, and other valuable chemicals (Gasperini et al., 2003).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to exhibit various biological activities . For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors . Trifluoromethyl-containing compounds have also been reported to exhibit antitumor activity .
Mode of Action
It’s known that trifluoromethyl groups can participate in radical trifluoromethylation via photoredox catalysis . This process involves the generation of a trifluoromethyl radical, which can then interact with other molecules in the system .
Biochemical Pathways
While the specific biochemical pathways affected by (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane are not well-studied, related compounds have been found to impact various pathways. For instance, a study on the degradation of 3-Methyl-4-nitrophenol, a structurally similar compound, by Burkholderia sp. strain SJ98 revealed that enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also responsible for 3-Methyl-4-nitrophenol degradation .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which may influence its absorption and distribution .
Result of Action
Related trifluoromethyl-containing compounds have been found to exhibit antitumor activity .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Propriétés
IUPAC Name |
2-methyl-1-nitro-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-5-4-6(15-8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCOZNJOCZKXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)


![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)
![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B6332088.png)



![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)
![4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%](/img/structure/B6332123.png)

![1-[(4-Nitro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332140.png)